molecular formula C22H16Cl2N2O3S2 B11127194 allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11127194
M. Wt: 491.4 g/mol
InChI Key: LEDMHNGTUJKBJS-LICLKQGHSA-N
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Description

The compound allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolopyrimidine class, characterized by a fused thiazole-pyrimidine core. Its structure includes:

  • Allyl ester group at position 4.
  • (2E)-2,4-dichlorobenzylidene substituent at position 2.
  • 2-thienyl group at position 3.
  • Methyl group at position 5.

Thiazolopyrimidines are pharmacologically significant due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . This analysis compares the target compound with structurally similar analogs, focusing on substituent effects, synthesis, physicochemical properties, and bioactivity.

Properties

Molecular Formula

C22H16Cl2N2O3S2

Molecular Weight

491.4 g/mol

IUPAC Name

prop-2-enyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H16Cl2N2O3S2/c1-3-8-29-21(28)18-12(2)25-22-26(19(18)16-5-4-9-30-16)20(27)17(31-22)10-13-6-7-14(23)11-15(13)24/h3-7,9-11,19H,1,8H2,2H3/b17-10+

InChI Key

LEDMHNGTUJKBJS-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CS4)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Reactivity: Allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is susceptible to various reactions

    Common Reagents: Reagents like sodium borohydride, hydrogen peroxide, and Lewis acids are often employed.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

    Targets: The compound likely interacts with specific proteins or enzymes.

    Pathways: Further research is needed to elucidate the precise mechanism.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in the benzylidene substituent, heteroaromatic groups, and ester moieties (Table 1).

Table 1: Structural Comparison

Compound Name Benzylidene Substituent Position 5 Group Ester Group Molecular Weight (g/mol) Reference
Target Compound 2,4-Dichlorophenyl 2-Thienyl Allyl ~480 (estimated) -
Allyl (2E)-2-(4-methoxybenzylidene)-... 4-Methoxyphenyl 4-Methoxyphenyl Allyl 476.547
Allyl (2E)-2-(4-acetoxy-3-ethoxybenzylidene)-... 4-Acetoxy-3-ethoxyphenyl 4-Methoxyphenyl Allyl >500 (estimated)
Allyl (2E)-2-(3-chlorobenzylidene)-... 3-Chlorophenyl 4-Methoxyphenyl Allyl ~470 (estimated)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... 2,4,6-Trimethoxyphenyl Phenyl Ethyl 522.60
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-... 2-Fluoro-4-methoxyphenyl 4-Methoxyphenyl Methyl 468.49

Key Observations :

  • Benzylidene Substituents : Electron-withdrawing groups (e.g., Cl in the target compound) increase electrophilicity and may enhance reactivity compared to electron-donating groups (e.g., methoxy in ) .
  • Heteroaromatic Groups : The 2-thienyl group in the target compound introduces sulfur-based π-π interactions, distinct from phenyl or methoxyphenyl groups in analogs .
  • Ester Groups : Allyl esters (target, ) may offer better lipophilicity than methyl/ethyl esters, influencing bioavailability .

Key Observations :

  • Conventional methods (e.g., ) require prolonged reflux (8–10 hours), while microwave-assisted synthesis reduces time to <1 hour with higher yields.
  • The target compound’s synthesis likely follows similar protocols but may require optimization for dichlorinated benzaldehyde reactivity.

Physicochemical and Spectral Properties

Table 3: Physical and Spectral Data

Compound Melting Point (°C) IR (cm⁻¹) ^1H NMR Features Reference
Target Compound Not reported Expected C=O (~1700) Allyl protons (δ 4.5–5.5), Thienyl H -
Compound 11a 243–246 3,436 (NH), 2,219 (CN) 2.24 ppm (CH₃), 7.94 ppm (=CH)
Compound 11b 213–215 3,423 (NH), 2,209 (CN) 8.01 ppm (=CH), 7.41 ppm (ArH)
Ethyl 7-methyl-3-oxo-5-phenyl-... 427–428 1,719 (C=O) Ethyl group (δ 1.2–4.3), Trimethoxy ArH

Key Observations :

  • Melting Points : Higher melting points (e.g., 427–428°C in ) correlate with bulky substituents (trimethoxybenzylidene) enhancing crystal packing .
  • IR/NMR : All analogs show characteristic C=O (~1700 cm⁻¹) and NH stretches. The target compound’s 2-thienyl group would exhibit distinct aromatic protons (δ 6.5–7.5) .

Biological Activity

Allyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazolo-pyrimidine core and subsequent functionalization. The presence of various substituents such as the dichlorobenzylidene and thienyl groups significantly influences its biological activity.

Chemical Structure

The chemical structure can be represented as follows:

C18H16Cl2N2O3S\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight392.30 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.

Minimum Inhibitory Concentration (MIC)

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Properties

Research has also highlighted the potential anticancer activity of this compound. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Apoptosis Induction

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:

  • Increased levels of reactive oxygen species (ROS)
  • Activation of caspase pathways
  • Cell cycle arrest at the G1 phase

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • DNA Intercalation : The planar structure allows intercalation between DNA bases, disrupting replication.
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cell proliferation.
  • Cell Membrane Disruption : Alters membrane integrity leading to cell death in pathogens.

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